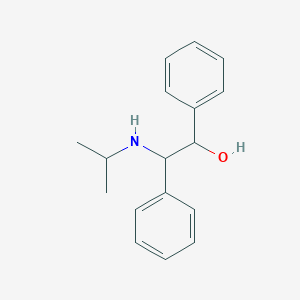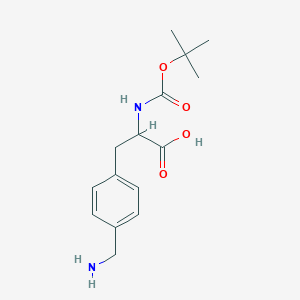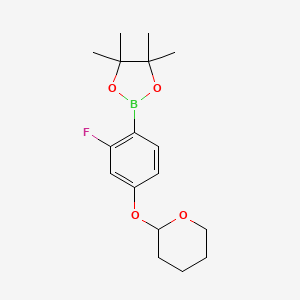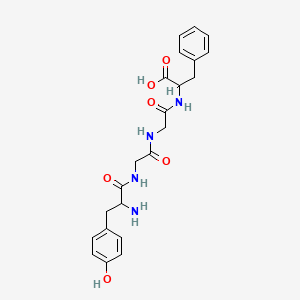![molecular formula C23H29ClO10 B12319215 methyl (7E)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B12319215.png)
methyl (7E)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7E)-9-アセチルオキシ-10-(3-クロロ-2-ヒドロキシ-2-メチルブタノイル)オキシ-4-メチル-12-メチリデン-13-オキソ-3,14-ジオキサトリシクロ[9.3.0.02,4]テトラデク-7-エン-8-カルボン酸メチルは、ユニークな構造を持つ複雑な有機化合物です。
準備方法
(7E)-9-アセチルオキシ-10-(3-クロロ-2-ヒドロキシ-2-メチルブタノイル)オキシ-4-メチル-12-メチリデン-13-オキソ-3,14-ジオキサトリシクロ[9.3.0.02,4]テトラデク-7-エン-8-カルボン酸メチルの合成には、それぞれ特定の反応条件と試薬を必要とするいくつかのステップが含まれます。合成経路は通常、主要な中間体の調製から始まり、次にそれらを順番に修飾して目的の官能基を導入します。工業生産方法には、収率と純度を最大化するための反応条件の最適化、および反応効率を高めるための触媒の使用が含まれる場合があります。
化学反応の分析
この化合物は、次のようなさまざまな種類の化学反応を起こします。
酸化: ヒドロキシ基とメチリデン基の存在により、酸化反応を起こしやすく、対応するオキソ誘導体の生成につながります。
還元: 還元反応はカルボニル基を標的にし、それらをアルコールまたは他の還元形に変換します。
置換: クロロ基は求核置換反応を起こし、アミンやチオールなどの他の求核剤に置換されます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アンモニアやチオールなどの求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
(7E)-9-アセチルオキシ-10-(3-クロロ-2-ヒドロキシ-2-メチルブタノイル)オキシ-4-メチル-12-メチリデン-13-オキソ-3,14-ジオキサトリシクロ[9.3.0.02,4]テトラデク-7-エン-8-カルボン酸メチルは、科学研究にいくつかの応用があります。
化学: 複雑な有機反応や機構を研究するためのモデル化合物として役立ちます。
生物学: そのユニークな構造により、生体分子と相互作用することができ、生化学研究で役立ちます。
産業: 高度な材料の合成や他の複雑な有機化合物の前駆体として使用されます。
科学的研究の応用
Methyl (7E)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
この化合物の作用機序は、特定の分子標的および経路との相互作用に関与します。複数の官能基の存在により、標的分子とのさまざまな種類の化学結合と相互作用を形成できます。これらの相互作用は、酵素、受容体、またはその他の生体分子の活性を調節し、特定の生物学的効果をもたらす可能性があります。
類似化合物との比較
他の類似化合物と比較して、(7E)-9-アセチルオキシ-10-(3-クロロ-2-ヒドロキシ-2-メチルブタノイル)オキシ-4-メチル-12-メチリデン-13-オキソ-3,14-ジオキサトリシクロ[9.3.0.02,4]テトラデク-7-エン-8-カルボン酸メチルは、官能基のユニークな組み合わせと構造の複雑さにより際立っています。類似化合物には以下が含まれます。
(7E)-9-アセチルオキシ-10-(3-クロロ-2-ヒドロキシ-2-メチルブタノイル)オキシ-4-メチル-12-メチリデン-13-オキソ-3,14-ジオキサトリシクロ[9.3.0.02,4]テトラデク-7-エン-8-カルボン酸メチル: 官能基がわずかに異なる、密接に関連した化合物です。
(7E)-9-アセチルオキシ-10-(3-クロロ-2-ヒドロキシ-2-メチルブタノイル)オキシ-4-メチル-12-メチリデン-13-オキソ-3,14-ジオキサトリシクロ[9.3.0.02,4]テトラデク-7-エン-8-カルボン酸メチル: 置換基の位置またはタイプが異なる、別の類似化合物です。
特性
分子式 |
C23H29ClO10 |
|---|---|
分子量 |
500.9 g/mol |
IUPAC名 |
methyl (7E)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |
InChI |
InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3/b13-8+ |
InChIキー |
MSWKJHPZUAQCMP-MDWZMJQESA-N |
異性体SMILES |
CC(C(C)(C(=O)OC1C2C(C3C(O3)(CC/C=C(\C1OC(=O)C)/C(=O)OC)C)OC(=O)C2=C)O)Cl |
正規SMILES |
CC(C(C)(C(=O)OC1C2C(C3C(O3)(CCC=C(C1OC(=O)C)C(=O)OC)C)OC(=O)C2=C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12319135.png)



![3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12319146.png)


![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate](/img/structure/B12319181.png)

![4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene](/img/structure/B12319197.png)


![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one](/img/structure/B12319206.png)
